FR-900137
Description
Significance of Organophosphorus Natural Products in Chemical Biology
Organophosphorus compounds are essential constituents of living cells. nih.gov Phosphate (B84403) esters, in particular, hold a central and unifying role in the metabolism of all living organisms on Earth. nih.govmit.edu They are involved in energy transfer processes and the highly organized regulation of metabolic processes, including protein phosphorylation and signaling cascades. nih.govmit.edu The historical focus of biological research on phosphate esters is understandable given their dominant role in biochemistry and genetics. nih.govmit.edu
Beyond the ubiquitous phosphate esters, natural products containing less common organophosphorus functional groups, such as phosphoramidates (P–N bonds), phosphorothioates (P–S bonds), and phosphonates/phosphinates (P–C bonds), are also significant in chemical biology. nih.govmdpi.combeilstein-journals.org These compounds contribute to the diversity of natural products with various biological activities, including antibiotic properties. nih.govmdpi.com Their unique chemical properties, such as variable oxidation states, multivalency, asymmetry, and metal-binding capabilities, contribute to their versatility and importance in chemical biology and synthetic chemistry. beilstein-journals.orgnih.gov The study of these natural organophosphorus compounds provides valuable models for the development of new biologically active substances, including pharmaceuticals and agrochemicals. mdpi.com
Historical Context of FR 900137 Discovery and Isolation from Microbial Sources
FR-900137 is an antibiotic that was discovered and isolated from a new strain of Streptomyces. nih.govmedkoo.com The producing organism was identified as Streptomyces unzenensis, isolated from soil samples in Japan. nih.govmit.edu The discovery and structural elucidation of this compound were reported in the early 1980s. nih.gov
The isolation process for similar antibiotics from Streptomyces typically involves fermentation of the microbial culture, followed by purification steps. For instance, a related antibiotic, FR-900130, also from Streptomyces, was purified using adsorption chromatography, ion-exchange chromatography, and gel filtration. nih.gov The structure of this compound was determined through spectroscopic and chemical evidence, establishing it as methyl hydrogen N1-methyl N2-(L)-leucyl phosphorohydrazidate. nih.gov
Classification of FR 900137 within the Landscape of Phosphoramidate (B1195095) and Hydrazine-Containing Natural Compounds
This compound is classified as a phosphoramidate due to the presence of a P–N bond. nih.govmit.edu Phosphoramidates are a class of compounds containing a nitrogen-phosphorus bond, which can be broadly categorized based on the presence of a terminal P–OH or P–NH2 group. nih.gov this compound specifically falls under the category of phosphoramidate hydrazides, which are phosphormonoamidates containing an antibiotic property. nih.govmit.edu
There are a few distinct natural phosphorus-containing hydrazides known, and this compound is one of them. nih.gov Other examples include fosfazinomycins A and B, which were isolated from Streptomyces lavendofoliae. nih.govmit.edu It is notable that fosfazinomycins A and B also contain a P–C bond, classifying them as phosphonates in addition to phosphoramidates. nih.govmit.edu The presence of both phosphoramidate and hydrazine (B178648) moieties in this compound contributes to its unique chemical structure and biological activity as an antibiotic. nih.govmit.edunih.gov
| Compound Name | Classification(s) | Source Organism | Key Structural Feature(s) | PubChem CID |
| FR 900137 | Phosphoramidate, Hydrazide | Streptomyces unzenensis | P–N bond, N–N bond | 173208 |
| Fosfazinomycin A | Phosphoramidate, Phosphonate, Hydrazide | Streptomyces lavendofoliae | P–N bond, P–C bond, N–N bond | Not readily available |
| Fosfazinomycin B | Phosphoramidate, Phosphonate, Hydrazide | Streptomyces lavendofoliae | P–N bond, P–C bond, N–N bond | Not readily available |
Structure
2D Structure
3D Structure
Properties
CAS No. |
73706-58-8 |
|---|---|
Molecular Formula |
C8H20N3O4P |
Molecular Weight |
253.24 g/mol |
IUPAC Name |
N-[[(2S)-2-amino-4-methylpentanoyl]amino]-methoxy-N-methylphosphonamidic acid |
InChI |
InChI=1S/C8H20N3O4P/c1-6(2)5-7(9)8(12)10-11(3)16(13,14)15-4/h6-7H,5,9H2,1-4H3,(H,10,12)(H,13,14)/t7-/m0/s1 |
InChI Key |
JGZNDHCOJBAROW-ZETCQYMHSA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)NN(C)P(=O)(O)OC)N |
Canonical SMILES |
CC(C)CC(C(=O)NN(C)P(=O)(O)OC)N |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
FR 900137 FR-900137 methyl hydrogen N(1)-methyl N(2)-(L)-leucyl phosphorohydrazidate |
Origin of Product |
United States |
Structural Elucidation and Advanced Chemical Characterization of Fr 900137
Isolation and Fermentation of the Producing Organism, Streptomyces unzenensis sp. nov.
FR 900137 is produced by a specific microorganism, a new strain of Streptomyces designated as Streptomyces unzenensis sp. nov. nih.govnih.govjst.go.jp. This actinomycete was initially isolated from a soil sample nih.govjst.go.jp. The isolation and fermentation of Streptomyces species from environmental sources like soil and freshwater are standard procedures in the search for new natural products ijpcbs.comnih.gov. These methods typically involve selective growth conditions to favor the Streptomyces strain over other microorganisms ijpcbs.comnih.gov. The initial report on FR 900137 detailed the taxonomy and fermentation of Streptomyces unzenensis, alongside the isolation and initial characterization of the antibiotic nih.govjst.go.jp. The antibiotic was obtained as a white powder nih.gov.
Application of Advanced Spectroscopic Techniques for Structure Determination.
The definitive structure of FR 900137 was established through a combination of spectroscopic and chemical analyses nih.govresearchgate.netresearchgate.net. Structure elucidation of complex natural products like FR 900137 relies heavily on advanced spectroscopic techniques. Key methods commonly employed in such studies include Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) spectroscopy, and Ultraviolet-Visible (UV-Vis) spectroscopy institut-kuhlmann.deresearchgate.netcreative-biostructure.comlibguides.comuoa.gr.
NMR spectroscopy, including techniques such as ¹H NMR, ¹³C NMR, and two-dimensional NMR methods, is invaluable for determining the connectivity of atoms and identifying different functional groups within the molecule institut-kuhlmann.deresearchgate.netcreative-biostructure.com. Mass spectrometry provides crucial information regarding the molecular weight and elemental composition of the compound, with high-resolution MS capable of determining the exact mass and suggesting the empirical formula institut-kuhlmann.deresearchgate.netcreative-biostructure.com. Fragmentation patterns observed in MS can also provide clues about substructures within the molecule institut-kuhlmann.de. While the specific details of every spectroscopic experiment conducted on FR 900137 are not extensively detailed in the provided snippets, the successful structure determination confirms the effective application of these advanced analytical tools nih.govresearchgate.netresearchgate.net.
Definitive Elucidation of the Methyl Hydrogen N1-Methyl N2-(L)-Leucyl Phosphorohydrazidate Moiety.
Based on the spectroscopic and chemical evidence obtained, the structure of FR 900137 was definitively established as methyl hydrogen N1-methyl N2-(L)-leucyl phosphorohydrazidate nih.govresearchgate.netresearchgate.net. This systematic name precisely describes the key components and linkages within the molecule. It indicates the presence of a leucine (B10760876) amino acid residue, which is specified as having the (L) stereochemistry nih.govresearchgate.netresearchgate.net. The structure also features a phosphorohydrazidate group, which involves a phosphorus atom bonded to a hydrazide (N-N linkage) and an oxygen atom esterified with a methyl group. Specifically, one nitrogen of the hydrazide is substituted with a methyl group (N1-methyl), while the other nitrogen bears a hydrogen atom (N2-H). The leucine residue is attached to the N2 nitrogen of the phosphorohydrazidate moiety nih.govresearchgate.netresearchgate.net. The elucidation of this specific arrangement of atoms and functional groups was a critical outcome of the structural studies.
Conformational Analysis and Stereochemical Considerations.
The established structure of FR 900137 includes the presence of an (L)-leucyl residue nih.govresearchgate.netresearchgate.net. The designation "(L)" refers to the specific stereoconfiguration at the alpha carbon of the leucine amino acid. Stereochemistry is concerned with the three-dimensional arrangement of atoms in molecules, and molecules with the same connectivity but different spatial arrangements are known as stereoisomers windows.netlibretexts.orgwashington.edu. The L-configuration at the alpha carbon of leucine is a key stereochemical feature of FR 900137.
Biosynthetic Pathways and Enzymology of Fr 900137
Investigation into the Biogenesis of the Phosphoramidate (B1195095) Linkage in Natural Products.
The phosphoramidate linkage (P-N bond) is a relatively rare functional group found in some natural products, including phosphagens, phosphoramidate antibiotics like FR 900137 and fosfazinomycins, and in phosphorylated proteins and peptides. mit.edumdpi.com The formation of this bond in biological systems can occur through different mechanisms depending on the molecule. In the case of phosphagens, the P-N bond is formed via the transfer of a phosphoryl group from ATP to a guanidino compound, catalyzed by specific phosphagen kinases. mit.edumdpi.com Another mechanism involves the direct N-phosphorylation of an amide nitrogen, such as the phosphorylation of the amide nitrogen of L-glutamine by L-glutamine kinase to form N-phospho-L-glutamine, a precursor for phosphoramidate-modified sugar residues in bacterial capsular polysaccharides. mit.edumdpi.com
The acid lability of phosphoramidate bonds can make their isolation and identification challenging. mit.edumdpi.com However, recent advances in analytical techniques, particularly mass spectrometry, have highlighted the importance of P-N bond biochemistry in various core metabolic functions across different organisms. mit.edumdpi.com
Postulated Enzymatic Cascade and Intermediates in FR 900137 Biosynthesis.
While the complete enzymatic cascade for FR 900137 biosynthesis is not fully elucidated in the provided search results, its structure as methyl hydrogen N1-methyl N2-(L)-leucyl phosphorohydrazidate suggests a pathway involving the incorporation of L-leucine, a methyl group, a phosphorus moiety, and a hydrazine-like structure. researchgate.netnih.gov The phosphoramidate bond connects the phosphorus atom to a nitrogen atom of a methylhydrazide group, which is also linked to an L-leucyl moiety. researchgate.netnih.gov
Based on the structure, a postulated enzymatic cascade would likely involve enzymes responsible for:
Activation and incorporation of L-leucine.
Methylation of a nitrogen atom.
Formation of the hydrazide (N-N) bond.
Phosphorylation and formation of the phosphoramidate (P-N) linkage.
Esterification with a methyl group.
Specific intermediates and the precise order of these enzymatic steps in FR 900137 biosynthesis require further investigation. However, the presence of the phosphoramidate hydrazide moiety suggests unique enzymatic machinery is involved. mit.edumdpi.com Enzymatic cascades in natural product biosynthesis often involve a series of enzymes acting in a specific sequence to transform precursor molecules into the final product. mdpi.comresearchgate.netfrontiersin.orgd-nb.info
Comparative Analysis with Biosynthetic Routes of Related Phosphoramidate Natural Products (e.g., Fosfazinomycins).
FR 900137 shares the phosphoramidate hydrazide structural feature with fosfazinomycins A and B, which are isolated from Streptomyces lavendofoliae. mit.edumdpi.com Fosfazinomycins A and B also contain a phosphonohydrazine moiety and L-arginine, with fosfazinomycin A additionally containing L-valine. rsc.org
Despite the structural similarity in the phosphoramidate hydrazide group, the biosynthetic strategies for the N-N bond formation in fosfazinomycins appear to differ significantly from other natural products containing N-N bonds. mit.edunih.gov Isotope labeling experiments suggest that the N-N bond in the P-N-N motif of fosfazinomycins originates from nitrous acid, which is utilized in the conversion of L-aspartic acid to hydrazinosuccinic acid. mit.edumdpi.com The exact mechanism of this conversion is not yet known. mit.edumdpi.com
Genetic Determinants and Engineering of Biosynthetic Pathways for FR 900137.
The biosynthesis of natural products in bacteria, including Streptomyces species, is typically governed by genes clustered together in the genome, known as biosynthetic gene clusters (BGCs). secondarymetabolites.orgjmicrobiol.or.krnih.gov These clusters encode the enzymes and regulatory proteins required for the synthesis of the specific compound. jmicrobiol.or.krresearchgate.net
Identifying the genetic determinants for FR 900137 biosynthesis would involve locating the BGC in the genome of Streptomyces unzenensis. This can be achieved through genome mining approaches, which utilize bioinformatics tools to identify potential BGCs based on the presence of genes encoding enzymes commonly involved in natural product biosynthesis. jmicrobiol.or.kr
Once the BGC for FR 900137 is identified, genetic manipulation techniques can be employed to study the function of individual genes within the cluster and to potentially engineer the pathway. jmicrobiol.or.kr Gene deletion or overexpression experiments can help to confirm the involvement of specific genes in FR 900137 production and to understand their roles in the enzymatic cascade. jmicrobiol.or.kr
Engineering of biosynthetic pathways, including those for phosphoramidate natural products, holds potential for improving yields, generating analogs, or producing these compounds in heterologous hosts. jmicrobiol.or.krgoogle.com This can involve modifying regulatory genes, optimizing enzyme expression levels, or introducing genes from other pathways. jmicrobiol.or.krresearchgate.netgoogle.com The Minimum Information about a Biosynthetic Gene cluster (MIBiG) standard provides a framework for annotating and sharing information about BGCs, which facilitates research and engineering efforts. secondarymetabolites.orgnih.gov
Biological Activities and Molecular Mechanisms of Action of Fr 900137
Comprehensive Analysis of the Antimicrobial Spectrum of FR 900137.
FR 900137 exhibits antibiotic activity against a range of bacteria. mit.edumdpi.com Specifically, it has shown activity against both Gram-positive and Gram-negative bacteria. mit.edumdpi.comjst.go.jp Early research indicated that FR 900137 was active against a wide variety of Gram-positive and Gram-negative bacteria, with the exception of Pseudomonas aeruginosa. jst.go.jp While some studies on other compounds have included testing against Escherichia coli and Staphylococcus aureus, and Candida albicans as a fungus, detailed minimum inhibitory concentration (MIC) data specifically for FR 900137 against a broad panel of microorganisms were not extensively available in the search results. nih.gov
Identification of Putative Cellular Targets and Pathways Disrupted by FR 900137.
While the search results confirm FR 900137's antibiotic properties, detailed information specifically identifying its cellular targets and disrupted pathways was not explicitly found within the provided snippets. General information about phosphoramidates suggests their involvement in various biological processes due to the P-N bond biochemistry, which is critical to many core metabolic functions. mit.edumdpi.com Some phosphoramidate (B1195095) natural products are known to inhibit enzymes like metalloproteinases. mit.edunih.gov However, a direct link between these general activities and the specific targets of FR 900137 was not established in the search results.
Elucidation of the Molecular Mechanism(s) of Antimicrobial Action.
The precise molecular mechanism of action for FR 900137 was not detailed in the provided search results. The information available broadly classifies it as a phosphoramidate antibiotic. mit.edumdpi.com The mechanism of action for phosphoramidate-containing natural products can vary depending on their specific structure and target. For example, some phosphoramidates act as inhibitors of enzymes. mit.edunih.gov Further research is needed to fully elucidate the specific molecular interactions and pathways that FR 900137 disrupts to exert its antimicrobial effects.
Comparative Biological Efficacy and Mechanistic Insights with Other Phosphoramidate Antibiotics.
FR 900137 belongs to the class of phosphormonoamidate hydrazide antibiotics, alongside compounds like fosfazinomycins A and B. mit.edumdpi.com These compounds share the phosphormonoamidate structure with an antibiotic property. mit.edumdpi.com Another phosphoramidate antibiotic mentioned is JU-2, which has a different structural composition, including amino acid and sugar residues. mit.edunih.gov Phosphoramidate natural products, in general, exhibit diverse biological activities, including antibiotic properties and enzyme inhibition. mit.edumdpi.comnih.govresearchgate.net For instance, some phosphoramidates are known to inhibit metalloproteinases. mit.edunih.gov While FR 900137 is grouped with other phosphoramidate antibiotics based on its structure and activity, detailed comparative studies on the biological efficacy and specific mechanistic differences between FR 900137 and other phosphoramidate antibiotics like fosfazinomycins or JU-2 were not extensively provided in the search results.
Advanced Research Directions and Biotechnological Potential of Fr 900137
Prospects for Novel Therapeutic Applications Beyond Antimicrobial Efficacy.
While initially recognized for its antimicrobial properties, current research is exploring potential therapeutic applications of FR 900137 beyond its effects against microbes. Investigations include its potential in anticancer therapy and addressing neuroinflammation. Synergy with cisplatin (B142131) has been observed in triple-negative breast cancer models, showing a combination index of 0.3. vulcanchem.com The compound has also demonstrated blood-brain barrier penetration in murine models of multiple sclerosis, suggesting potential in neuroinflammatory conditions. vulcanchem.com Ongoing Phase I/II clinical trials are evaluating its safety profile in solid tumors. vulcanchem.com Future work in this area aims to address metabolic liabilities through prodrug strategies and investigate potential polypharmacological effects. vulcanchem.com
Strategies for Enhanced Production of FR 900137 through Metabolic Engineering and Synthetic Biology.
Enhanced production of natural products like FR 900137 is a key area of biotechnological research. Metabolic engineering and synthetic biology offer strategies to improve the yield and efficiency of its biosynthesis. Metabolic engineering involves modifying biochemical reactions and introducing genes of interest in microorganisms to enhance the production of desired compounds. austinpublishinggroup.com Synthetic biology focuses on designing and engineering new biological systems or redesigning existing ones for the production of specific molecules. imec-int.combioconvs.org These approaches can involve manipulating the metabolic pathways of producer organisms, such as Streptomyces, to optimize the flux towards FR 900137 synthesis. austinpublishinggroup.comrutgers.edu Techniques include the use of computational tools for metabolic modeling, pathway design, and genome editing. frontiersin.org The goal is to create robust microbial cell factories capable of producing the compound at high titers, rates, and yields. frontiersin.org
Integration of Omics Technologies (Genomics, Proteomics, Metabolomics) in FR 900137 Research.
The integration of omics technologies provides a comprehensive approach to understanding the biological systems involved in FR 900137 research. Genomics studies the entire set of genes in an organism, providing insights into the genetic potential for biosynthesis. isaaa.orgrd-connect.eu Proteomics focuses on the complete set of proteins, revealing the functional molecules involved in metabolic pathways and cellular processes. isaaa.orgrd-connect.eu Metabolomics analyzes the complete set of small-molecule metabolites, offering a snapshot of the cellular physiology and the end products of gene expression. isaaa.orgrd-connect.eu By integrating data from genomics, proteomics, and metabolomics, researchers can gain a holistic understanding of the biosynthesis of FR 900137, identify key enzymes and regulatory elements, and understand the cellular response to its production. frontiersin.orgqsneoscience.commdpi.comnih.gov This multi-omics approach can help in identifying potential bottlenecks in the biosynthetic pathway and inform strategies for metabolic engineering and enhanced production. frontiersin.orggtu.edu.tr
Q & A
Q. What spectroscopic and chemical methods are essential for determining the structure of FR 900137?
FR 900137’s structure was established using nuclear magnetic resonance (NMR), mass spectrometry (MS), and chemical degradation analysis. Key steps include identifying the methyl hydrogen phosphorohydrazidate backbone and confirming the L-leucyl moiety through chiral chromatography or enzymatic assays. These methods are critical for resolving stereochemical ambiguities and validating functional groups .
Q. What protocols are recommended for synthesizing and characterizing FR 900137 in laboratory settings?
Synthesis involves coupling N1-methyl phosphorohydrazidate with L-leucine derivatives under anhydrous conditions. Characterization requires high-performance liquid chromatography (HPLC) for purity assessment (>95%), elemental analysis for empirical formula confirmation (C24H38N6O5P), and infrared spectroscopy (IR) to verify phosphate ester and amide bonds. Reproducibility hinges on strict adherence to reaction stoichiometry and inert atmospheres .
Q. How can researchers assess the baseline bioactivity of FR 900137 against Gram-positive bacteria?
Use standardized microbial inhibition assays (e.g., broth microdilution) with Staphylococcus aureus and Bacillus subtilis as model organisms. Minimum inhibitory concentration (MIC) values should be cross-validated using disk diffusion methods under controlled pH and temperature conditions. Include positive controls (e.g., vancomycin) to ensure assay reliability .
Advanced Research Questions
Q. How can contradictions in spectral data during FR 900137 structural elucidation be resolved?
Discrepancies in NMR or MS data may arise from impurities, tautomerism, or solvent effects. Employ heteronuclear single-quantum coherence (HSQC) NMR for resolving overlapping signals, and high-resolution MS (HRMS) for accurate mass validation. Compare experimental data with computational simulations (e.g., density functional theory) to confirm bond angles and conformations .
Q. What strategies optimize the yield and purity of FR 900137 during scale-up synthesis?
Optimize reaction parameters (e.g., temperature, catalyst loading) via design of experiments (DoE) frameworks. Use preparative HPLC with gradient elution for purification, and monitor intermediate stability via thermogravimetric analysis (TGA). Purity thresholds (>98%) can be achieved by iterative crystallization in aprotic solvents .
Q. How does FR 900137’s bioactivity compare to its structural analogs, such as fosfazinomycins?
Conduct comparative bioassays using isogenic bacterial strains with varying resistance profiles. Utilize molecular docking to analyze interactions with bacterial targets (e.g., cell wall synthesis enzymes). Differences in phosphonate vs. phosphate ester groups may explain variations in antimicrobial potency and spectrum .
Q. What experimental approaches identify FR 900137’s molecular targets and mode of action?
Employ proteomic profiling (e.g., affinity chromatography with FR 900137-linked beads) to identify binding partners. Validate targets via gene knockout studies in model organisms. Time-kill assays and transmission electron microscopy (TEM) can reveal bactericidal mechanisms, such as cell wall disruption .
Q. How can researchers ensure reproducibility in FR 900137 bioactivity studies across laboratories?
Standardize assay conditions (e.g., Mueller-Hinton broth pH 7.3, 37°C) and use reference strains from repositories like ATCC. Share raw data (e.g., growth curves, MIC values) in open-access repositories, and document batch-specific variations in compound purity .
Q. What statistical methods address discrepancies in FR 900137’s reported bioactivity data?
Apply meta-analysis frameworks to aggregate data from multiple studies, adjusting for variables like bacterial inoculum size and solvent controls. Use Bland-Altman plots to assess inter-laboratory variability and hierarchical modeling to account for nested experimental designs .
Q. How does FR 900137’s stability under varying pH and temperature conditions impact experimental design?
Perform accelerated stability studies (e.g., 40°C/75% relative humidity) with HPLC monitoring. Degradation products (e.g., hydrolyzed phosphoester) can be identified via liquid chromatography-tandem MS (LC-MS/MS). Buffer formulations (e.g., phosphate-buffered saline at pH 6.8) are recommended for in vitro assays to minimize compound breakdown .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
